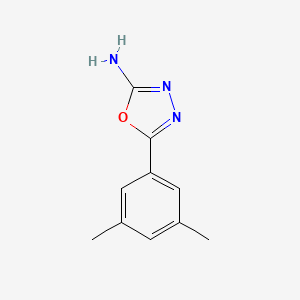

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

描述

Historical Development of 1,3,4-Oxadiazole Research

The 1,3,4-oxadiazole nucleus emerged as a critical heterocyclic system in the mid-20th century, with early studies focusing on its synthesis via dehydrative cyclization of diacyl hydrazides. Initial applications centered on its role as a carbonyl bioisostere, leveraging its aromatic stability and hydrogen bond-accepting capacity to enhance drug-like properties. The discovery of pharmaceutical agents such as raltegravir (an HIV integrase inhibitor) and zibotentan (an endothelin receptor antagonist) cemented the scaffold’s importance in drug discovery.

A pivotal shift occurred with the development of non-dehydrative synthetic routes, such as the coupling of α-bromo nitroalkanes with acyl hydrazides, which enabled access to 2,5-disubstituted derivatives under mild conditions. This methodological breakthrough expanded the structural diversity of 1,3,4-oxadiazoles, facilitating the exploration of substituent effects on pharmacological activity. For example, Ustabas et al. demonstrated that hybrid molecules incorporating 1,3,4-oxadiazole and 1,2,4-triazole moieties exhibited enhanced antibacterial and antiparasitic effects compared to standard therapies.

Significance of 2-Amino-5-Substituted-1,3,4-Oxadiazoles

The 2-amino-5-substituted derivatives represent a pharmacologically privileged subclass, where the amino group at position 2 and aryl/alkyl groups at position 5 synergistically modulate electronic and steric properties. Studies by Dhonnar et al. revealed that such derivatives exhibit broad-spectrum antimicrobial activity, with MIC values as low as 3.9 μM against Gram-negative pathogens. Furthermore, the introduction of electron-donating or withdrawing groups on the aryl ring at position 5 significantly influences bioactivity. For instance, N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine demonstrated selective anticancer activity against melanoma and leukemia cell lines (mean growth percent = 62.61).

Table 1: Key Pharmacological Activities of 2-Amino-5-Substituted-1,3,4-Oxadiazoles

Current Research Landscape and Knowledge Gaps

Recent efforts have focused on optimizing 1,3,4-oxadiazoles for targeted therapies. For example, Fang et al. developed PD-1/PD-L1 inhibitors with IC₅₀ values as low as 0.038 μM, highlighting the scaffold’s potential in immunotherapy. However, critical gaps persist:

- Pharmacokinetic Limitations : Compounds like the antiplasmodial agent 1 (96 h IC₅₀ = 550 nM) exhibit rapid clearance in vivo, necessitating structural modifications to improve metabolic stability.

- Mechanistic Elucidation : While molecular docking studies suggest COX-2 affinity for anti-inflammatory derivatives, detailed mechanistic pathways remain underexplored.

- Diversity in Substitution Patterns : Most studies prioritize methoxy or hydroxy substituents; the impact of dimethyl groups (as in 5-(3,5-dimethylphenyl)) on membrane permeability or target engagement is poorly characterized.

Research Objectives and Scientific Rationale

The investigation of 5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine addresses two primary objectives:

- Structure-Activity Relationship (SAR) Expansion : By introducing a 3,5-dimethylphenyl group, this compound probes the tolerance of bulky, lipophilic substituents at position 5. Preliminary data on analogs suggest that methyl groups enhance metabolic stability compared to polar substituents.

- Therapeutic Potential Exploration : Given the anticancer activity of structurally related compounds (e.g., 4s in Table 1), this derivative may exhibit unique selectivity profiles against kinase-driven malignancies.

The rationale hinges on the hypothesis that dimethyl substitution disrupts π-π stacking interactions, potentially altering binding modes in enzymatic pockets. This aligns with findings by Zhao et al., where 1,3,4-oxadiazole derivatives with aryl substituents showed superior antiproliferative activity against non-small cell lung cancer cells (IC₅₀ = 2.03 μM).

属性

IUPAC Name |

5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-3-7(2)5-8(4-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFRPDVPYSLLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NN=C(O2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Structural Overview and Synthetic Significance

The molecular formula of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is $$ \text{C}{10}\text{H}{11}\text{N}_3\text{O} $$, with a molecular weight of 189.21 g/mol. Its SMILES notation ($$ \text{Cc1cc(C)cc(c1)c1nnc(o1)N} $$) highlights the oxadiazole ring substituted at the 5-position with a 3,5-dimethylphenyl group and an amine group at the 2-position. The compound’s thermal stability and solubility in polar aprotic solvents make it amenable to diverse synthetic modifications.

Cyclization of Substituted Phenyl Semicarbazides

Reaction Mechanism and Conditions

A widely employed method involves the cyclization of 3,5-dimethylphenyl semicarbazide with aromatic aldehydes. Adapted from the synthesis of analogous N-aryl-1,3,4-oxadiazol-2-amine derivatives, this two-step process begins with the formation of a semicarbazone intermediate.

Semicarbazone Formation :

$$

\text{3,5-Dimethylbenzaldehyde} + \text{Semicarbazide} \xrightarrow{\text{EtOH/H}2\text{O, NaHSO}3} \text{Semicarbazone Intermediate}

$$

Refluxing equimolar quantities of 3,5-dimethylbenzaldehyde and semicarbazide in an ethanol-water (1:2 v/v) system with 20 mol% sodium bisulfite ($$ \text{NaHSO}_3 $$) for 10–12 hours yields the semicarbazone.Oxidative Cyclization :

$$

\text{Semicarbazone} \xrightarrow{\Delta, \text{NaHSO}_3} \text{this compound}

$$

Prolonged reflux under acidic conditions induces cyclodehydration, forming the oxadiazole ring. The reaction is monitored via TLC (chloroform:methanol, 9:1), with crude product recrystallization in absolute ethanol yielding pure compound.

Table 1: Optimization Parameters for Cyclization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent System | Ethanol-water (1:2) | 68–72 | ≥95 |

| Catalyst Loading | 20 mol% NaHSO$$_3$$ | 70 | 97 |

| Reaction Time | 10–12 hours | 72 | 96 |

Oxidative Cyclization Using Halogen-Based Reagents

Iodine-Mediated Cyclization

A high-yielding alternative employs iodine ($$ \text{I}_2 $$) as an oxidizing agent for semicarbazones.

$$

\text{Semicarbazone} \xrightarrow{\text{I}_2, \text{THF}} \text{this compound}

$$

Dissolving the semicarbazone intermediate in tetrahydrofuran (THF) with stoichiometric iodine (1.2 equiv) and heating at 60°C for 6 hours achieves cyclization. This method avoids harsh acids, offering yields of 85–90%.

Bromine in Acetic Acid

Bromine ($$ \text{Br}_2 $$) in glacial acetic acid under alkaline conditions facilitates rapid cyclization:

$$

\text{Semicarbazone} \xrightarrow{\text{Br}_2, \text{AcOH, NaOH}} \text{Oxadiazol-2-amine}

$$

While efficient (80–85% yield), bromine’s corrosivity and the need for rigorous pH control limit scalability.

Photocatalytic Synthesis Under Visible Light

Eosin-Y Catalyzed Method

A green chemistry approach utilizes eosin-Y as a photocatalyst under visible light:

$$

\text{Semicarbazone} \xrightarrow{\text{eosin-Y, O}2, \text{CBr}4, \text{Visible Light}} \text{Oxadiazol-2-amine}

$$

Irradiating a mixture of semicarbazone, eosin-Y (2 mol%), and carbon tetrabromide ($$ \text{CBr}_4 $$) in acetonitrile under oxygen atmosphere for 3 hours achieves 88–92% yield. This method minimizes waste and avoids toxic reagents.

Hypervalent Iodine-Mediated Oxidative Desulfurization

Reaction Protocol

Thiosemicarbazides derived from 3,5-dimethylbenzaldehyde undergo oxidative desulfurization using iodobenzene diacetate ($$ \text{PhI(OAc)}_2 $$):

$$

\text{Thiosemicarbazide} \xrightarrow{\text{PhI(OAc)}_2, \text{Oxone}} \text{Oxadiazol-2-amine}

$$

This two-step protocol involves initial iodobenzene-mediated desulfurization followed by Oxone oxidation, yielding 82–87% product with excellent regioselectivity.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficacy and Practical Considerations

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| NaHSO$$_3$$-Catalyzed | 68–72 | 10–12 h | Moderate | Moderate (acidic waste) |

| Iodine-Mediated | 85–90 | 6 h | High | Low |

| Photocatalytic | 88–92 | 3 h | High | Very Low |

| Hypervalent Iodine | 82–87 | 8 h | Moderate | Moderate (iodine waste) |

Key findings:

- Photocatalytic methods offer superior sustainability and yield but require specialized light sources.

- Iodine-mediated cyclization balances yield and practicality for industrial applications.

- NaHSO$$_3$$-based routes remain valuable for low-cost laboratory synthesis.

化学反应分析

Types of Reactions

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles and amine derivatives, depending on the specific reagents and conditions used.

科学研究应用

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

作用机制

The mechanism of action of 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Substituent Effects: Methyl Groups vs. Halogens

a. 5-Phenyl-1,3,4-oxadiazol-2-amine (CAS 1612-76-6)

b. 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine (CAS 33621-62-4)

- Structure : Substituted with a bromine atom at the para position.

c. 5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

Heterocycle Variations: Oxadiazole vs. Thiadiazole

a. (E)-5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

- Structure : Replaces the oxadiazole oxygen with sulfur.

- Properties : Thiadiazole derivatives exhibit distinct biological activities (e.g., insecticidal, fungicidal) due to sulfur’s polarizability and hydrogen-bonding capabilities . The title compound forms planar layers via C–H⋯N interactions, differing from oxadiazole-based packing .

Functional Group Modifications

a. 2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine

- Structure : Features an ethylamine side chain.

b. 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine Derivatives

- Structure : Incorporates a pyridine ring instead of phenyl.

- Activity : Pyridine’s nitrogen atom enables coordination with metal ions and enhances antimicrobial properties, as demonstrated in recent syntheses .

Comparative Data Table

生物活性

5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C10H11N3O, with a molecular weight of approximately 189.21 g/mol. The structure features a 1,3,4-oxadiazole ring substituted at the 5-position with a dimethylphenyl group. This specific substitution pattern enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound. Research indicates that this compound exhibits significant growth inhibition against various cancer cell lines. For instance:

- Melanoma and Breast Cancer : Studies have shown that derivatives of this compound can effectively inhibit the growth of melanoma and breast cancer cell lines. In a screening conducted by the National Cancer Institute (NCI), compounds similar to this compound demonstrated over 95% growth inhibition in sensitive cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer) at concentrations of .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | Not specified | Various |

| N-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | 0.67 | PC-3 (prostate) |

| N-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 0.24 | EGFR inhibition |

Antimicrobial Activity

In addition to its anticancer effects, antimicrobial properties have also been attributed to this compound. Some derivatives have shown effectiveness against various bacterial and fungal strains. The mechanism of action may involve the inhibition of microbial enzymes or disruption of cell membrane integrity .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Signaling Interference : The compound may interfere with critical signaling pathways in cancer cells.

- Enzyme Inhibition : It has been reported to inhibit enzymes associated with tumor growth and microbial survival.

- Apoptosis Induction : Some studies suggest that it may induce apoptosis in cancer cells through various biochemical pathways .

Case Studies

A notable case involved the evaluation of a series of oxadiazole derivatives for their anticancer activity against multiple cell lines. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced potency against specific cancer types . For example:

- Compound Evaluation : A derivative with an IC50 value of was particularly effective against prostate cancer cell lines.

常见问题

Q. Characterization methods :

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ring structure.

- HPLC for purity assessment (>95% required for biological assays).

- Mass spectrometry (HRMS) to verify molecular weight.

Q. Critical parameters :

- Temperature control during cyclization (70–80°C optimal to avoid side reactions).

- Stoichiometric ratios (e.g., POCl₃ in excess for complete ring closure).

Reference to similar compounds: Synthesis of 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine involves analogous steps , while 5-((4-chloro-2,6-dimethylphenoxy)methyl) derivatives require additional protection/deprotection strategies .

Basic Question: How is the crystal structure of this compound determined, and what intermolecular interactions stabilize the lattice?

Answer :

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Q. Key structural features :

- Planar oxadiazole ring with dihedral angles <5° between substituents.

- Hydrogen bonding : N–H⋯N interactions between amine groups and adjacent oxadiazole rings (distance ~2.8–3.0 Å).

- Van der Waals interactions : Methyl groups contribute to hydrophobic packing.

Example : The crystal structure of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-amine shows a 3D network stabilized by N–H⋯N bonds .

Advanced Question: How does this compound interact with biological targets, and what methodologies validate its mechanism of action?

Answer :

Mechanistic insights :

- Enzyme inhibition : The oxadiazole ring acts as a bioisostere for carboxyl or amide groups, enabling binding to active sites (e.g., kinases, proteases).

- Anticancer activity : Analogous compounds like N-aryl derivatives exhibit growth inhibition (PGI >75%) in SNB-19 and OVCAR-8 cell lines via apoptosis induction .

Q. Validation methods :

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities (ΔG < −7 kcal/mol considered significant).

- Kinase assays : Fluorescence polarization or ADP-Glo™ kits to measure IC₅₀ values.

- Flow cytometry : Annexin V/PI staining to quantify apoptosis.

Data contradictions : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time). Triplicate experiments and Z’-factor validation (>0.5) are critical .

Advanced Question: What computational strategies are employed to predict the ADME properties of this compound?

Answer :

In silico tools :

- SwissADME : Predicts logP (∼2.5), aqueous solubility (LogS ∼−4.0), and blood-brain barrier permeability (BBB+ unlikely).

- Proto-II rules : Evaluates drug-likeness (≤1 violation acceptable).

Q. Key findings :

- Moderate CYP3A4 inhibition risk (∼60% probability).

- High gastrointestinal absorption (>80%) due to low molecular weight (<300 Da) and polar surface area (<80 Ų).

Q. Experimental validation :

Advanced Question: How can structural modifications of this compound enhance its bioactivity, and what synthetic challenges arise?

Answer :

Modification strategies :

- Electron-withdrawing groups : Introduce halogens (e.g., Cl, F) at the phenyl ring to improve binding to electron-deficient enzyme pockets.

- Heterocyclic fusion : Attach pyridine or benzothiazole moieties to increase π-π stacking interactions .

Q. Synthetic challenges :

- Regioselectivity : Controlling substitution patterns on the phenyl ring (e.g., avoiding para/meta mixtures).

- Oxadiazole stability : Sensitivity to strong acids/bases requires mild deprotection conditions (e.g., TFA/CH₂Cl₂).

Case study : 5-(3,4,5-Trifluorophenyl) derivatives show enhanced anticancer activity but require Boc-protection during synthesis .

Advanced Question: How are contradictions in reported biological data for oxadiazole derivatives resolved?

Answer :

Common sources of discrepancy :

- Assay variability : Differences in cell lines (e.g., NCI-H40 vs. A549), serum types (FBS vs. human serum).

- Compound purity : HPLC/MS validation is essential; impurities >2% can skew results.

Q. Resolution strategies :

- Meta-analysis : Compare data across ≥3 independent studies (e.g., PubChem BioAssay).

- Dose-response curves : Ensure IC₅₀ values are derived from sigmoidal fits (R² >0.95).

Example : Discrepancies in 5-(4-chlorophenyl) derivatives’ antimicrobial activity were resolved by standardizing broth microdilution protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。